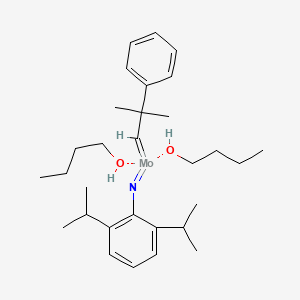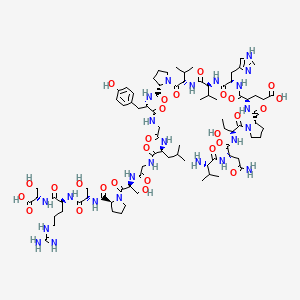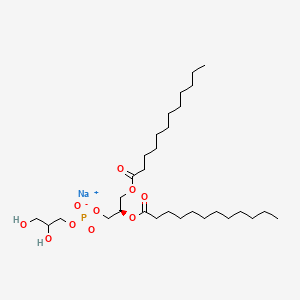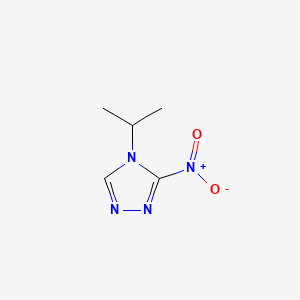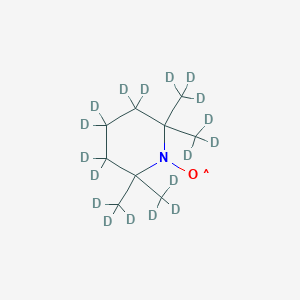
2,2,6,6-Tetramethylpiperidine-d18-1-oxyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethylpiperidine-1-oxyl, also known as TEMPO, is an organic compound of the amine class . It is a colorless liquid and has a “fishy”, amine-like odor . This amine is used in chemistry as a hindered base .
Synthesis Analysis
Many routes for the synthesis of TMP have been reported. One method starts with a conjugate addition reaction of ammonia to phorone. The intermediate triacetone amine is then reduced in a Wolff-Kishner reaction .Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetramethylpiperidine-1-oxyl can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
TEMPO is a stable free radical commonly used as an oxidizing agent in organic synthesis . It has been utilized in the catalytic oxidation of primary alcohols to aldehydes . Furthermore, a high reactivity of TEMPO toward hydrogen donors, 1,4-cyclohexadiene or 9,10-dihydroanthracene, has been observed .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2,6,6-Tetramethylpiperidine-1-oxyl include a clear liquid appearance, a density of 0.83 g/mL, a melting point of -59 °C, and a boiling point of 152 °C .科学的研究の応用
Biological Membranes Study : TEMPO is used in spin-label studies of the excitable membranes of nerve and muscle, providing insights into the structure of biological membranes (Hubbell & Mcconnell, 1968).
Catalysis in Oxidation Reactions : Widely used as a catalyst for the selective oxidation of organic molecules, TEMPO has applications in both laboratory and industrial settings. Its electrochemical properties enable it to mediate a range of electrosynthetic reactions (Nutting, Rafiee, & Stahl, 2018).
Material Science and Biochemistry : As a nitroxide spin-labeled amino acid, TEMPO is effective in inducing specific structural formations in peptides and serves as a reliable electron spin resonance probe (Toniolo, Crisma, & Formaggio, 1998).
Polymer Research : TEMPO has been incorporated into polymers to be used as catalysts, enhancing the efficiency and reusability of organic oxidation reactions (Öztürk, Yücel, & Akdag, 2020).
Electrochemical Studies : It plays a significant role in the study of electrochemical oxidation, helping in understanding the formation and transformation of various radicals (Kagan et al., 2009).
Synthesis and Oxidative Reactions : TEMPO is involved in the synthesis of specific stoichiometric oxidation reagents and serves as a catalytic or stoichiometric oxidant in various oxidation reactions (Mercadante et al., 2013).
Deoxygenation Studies : Research has shown that TEMPO can undergo deoxygenation when reacting with specific compounds, leading to various reaction products. This has implications in understanding radical interactions (Carloni et al., 1995).
Magnetic Resonance Studies : TEMPO is a suitable spin label for investigating polymer systems, aiding in the determination of rotational reorientation and other properties in these systems (Labský, Pilař, & Loevy, 1980).
Ionic Liquids Study : In the study of ionic liquids, TEMPO spin probes are used to understand reorientation correlation times and specific interactions within these liquids (Stoesser et al., 2006).
Electrooxidation of Alcohols : TEMPO-mediated electrooxidation is a mild protocol for the oxidation of alcohols to aldehydes and ketones, optimized for application in microfluidic electrolytic cells (Hill-Cousins et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
InChI |
InChI=1S/C9H18NO/c1-8(2)6-5-7-9(3,4)10(8)11/h5-7H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTDEUPAUMOIOP-UWBLXWIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1[O])(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[O])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205679-68-1 |
Source


|
| Record name | 2,2,6,6-Tetramethylpiperidine-d18-1-oxyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

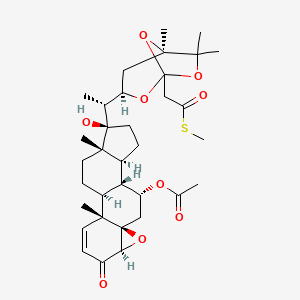
![Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate](/img/structure/B591189.png)

